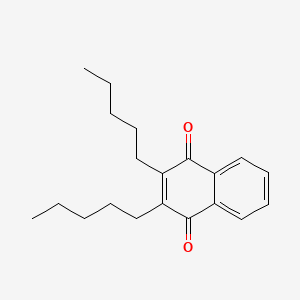![molecular formula C9H15BrO4 B14336414 2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) CAS No. 94977-11-4](/img/structure/B14336414.png)
2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is an organic compound characterized by the presence of oxirane (epoxide) groups and a brominated propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 3-bromopropane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids such as boron trifluoride or aluminum chloride for ring-opening reactions.
Major Products
Diols: Formed from ring-opening reactions.
Substituted Epoxides: Resulting from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and copolymers with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its ability to form cross-linked networks makes it valuable for creating materials with high mechanical strength and chemical resistance.
Wirkmechanismus
The mechanism by which 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) exerts its effects involves the reactivity of its oxirane rings and bromine atom. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar structure but with a butane backbone instead of bromopropane.
1,2-Bis(2,3-epoxypropoxy)ethane: Contains an ethane backbone and two oxirane groups.
Uniqueness
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the bromine atom, which provides additional reactivity and allows for a wider range of chemical modifications compared to similar compounds without halogen atoms.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, offering unique opportunities for innovation and development.
Eigenschaften
CAS-Nummer |
94977-11-4 |
|---|---|
Molekularformel |
C9H15BrO4 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
2-[[1-bromo-3-(oxiran-2-ylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO4/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-9H,1-6H2 |
InChI-Schlüssel |
SEYMKFXGUBPSPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(CBr)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


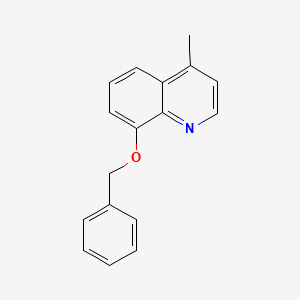
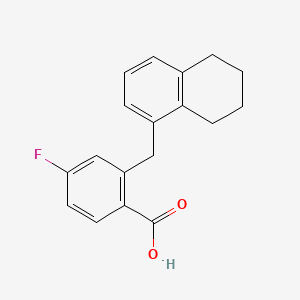
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
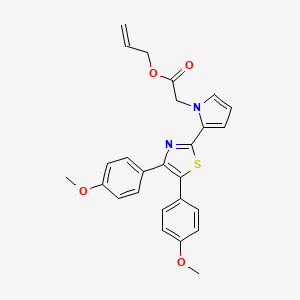
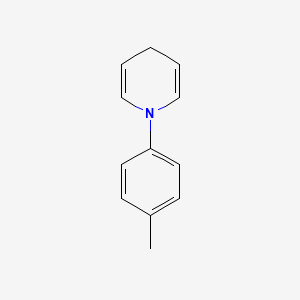
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
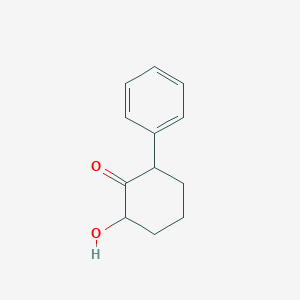

![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


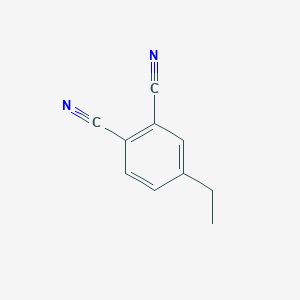
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
